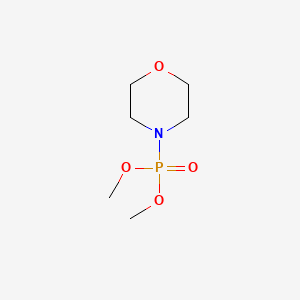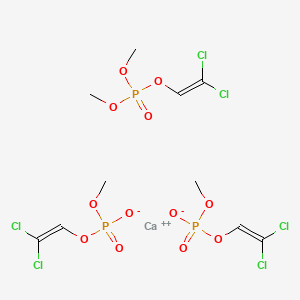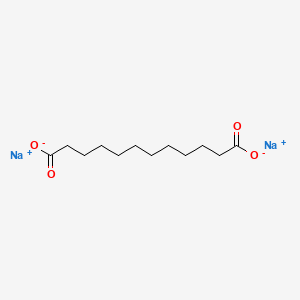
Dimethyl morpholinophosphoramidate
Overview
Description
Synthesis Analysis
The synthesis of phosphorodiamidate morpholino oligonucleotides and their chimeras, which are related to DMMPA, involves phosphoramidite chemistry. This process includes generating boranephosphoroamidate morpholino internucleotide linkages and subsequent oxidative substitution with different amines, including N,N-dimethylamine and morpholine. This methodology facilitates the exploration of antisense, diagnostic, and nanotechnology fields in oligonucleotide research (Paul & Caruthers, 2016).
Molecular Structure Analysis
The molecular structure of DMMPA and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. For instance, the synthesis of morpholin-2-one derivatives via the Ugi multicomponent reaction showcases the versatility and adaptability of morpholine-based compounds in creating novel structures (Kim et al., 2001).
Chemical Reactions and Properties
DMMPA's chemical behavior has been demonstrated through its interaction with secondary amines, leading to the formation of dimorpholino derivatives. These reactions indicate the compound's reactivity and potential for further chemical modification (Mugnoli et al., 1980).
Scientific Research Applications
Histone Deacetylase Inhibition
Dimethyl morpholinophosphoramidate has shown relevance in the study of histone deacetylase inhibitors. In the context of anticancer drug development, research has explored the path from dimethyl sulfoxide to histone deacetylase inhibitors like SAHA, highlighting the potential of similar compounds in cancer treatment. These studies emphasize the growth arrest and death of various transformed cells, suggesting a promising avenue for anticancer therapies (Marks & Breslow, 2007).
Chemical Multitalent in Syntheses
This compound derivatives, such as dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, have been utilized in the synthesis of heterocyclic scaffolds, demonstrating their versatility as chemical multitalents. These compounds can be transformed into various valuable heterocyclic building blocks, opening up possibilities for new syntheses in organic chemistry (Pandey, Gaikwad, & Gadre, 2012).
Phosphorodiamidate Morpholino Oligonucleotides Synthesis
Research has explored the synthesis of phosphorodiamidate morpholino (PMO) oligonucleotides using this compound derivatives. These studies are crucial in the field of antisense, diagnostic, and nanotechnology oligonucleotide fields, as they offer new pathways for research and applications in these areas (Paul & Caruthers, 2016).
Ethanol Production Enhancement
In biofuel research, novel morpholinium ionic liquids, including derivatives of this compound, have been utilized for the pretreatment of rice straw, significantly enhancing ethanol production. This application demonstrates the potential of these compounds in developing more efficient and sustainable biofuel production methods (Kahani, Shafiei, Abdolmaleki, & Karimi, 2017).
Antifungal Agents Development
Studies have shown that derivatives of this compound, such as 2-(2-oxo-morpholin-3-yl)-acetamide, exhibit significant fungicidal activities against various fungi species. This suggests their potential application in developing new antifungal agents (Bardiot et al., 2015).
Catalysis in Chemical Processes
This compound-related compounds have been used in catalysis, particularly in the dimethyl ether to olefins process. This application is significant in the chemical industry for converting coal to chemicals, demonstrating the compound's versatility in industrial applications (Chen et al., 2008).
Photophysical Characterization in Biology
In cell biology, lipids containing the dimethyl BODIPY fluorophore, related to this compound, have been used for their fluorescence properties. These studies contribute to a better understanding of cellular processes and molecular interactions (Dahim et al., 2002).
Safety and Hazards
When heated to decomposition, Dimethyl morpholinophosphoramidate emits very toxic fumes of nitrogen oxides and phosphorous oxides . It should be kept in a tightly closed container under an inert atmosphere, and stored in a freezer . If spilled, use absorbent paper to pick up all liquid spill material, seal the absorbent paper in a vapor-tight plastic bag for eventual disposal, and wash any contaminated surfaces with a soap and water solution .
Mechanism of Action
Target of Action
Dimethyl morpholinophosphoramidate primarily targets the hematopoietic system . The hematopoietic system is responsible for the formation of blood cellular components, playing a crucial role in immunity, oxygen transport, and clotting.
Biochemical Pathways
It’s likely that the compound affects multiple pathways given its impact on the hematopoietic system
Pharmacokinetics
It’s known that the compound has a molecular weight of 1951534 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound has a carcinogenic potency, as indicated by the td50 value . The TD50 is the daily dose rate in mg/kg body weight/day to induce tumors in half of test animals that would have remained tumor-free at zero dose .
Action Environment
The action of this compound can be influenced by environmental factors. The compound is sensitive to prolonged exposure to air and slowly hydrolyzes upon exposure to moisture . These factors can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
4-dimethoxyphosphorylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO4P/c1-9-12(8,10-2)7-3-5-11-6-4-7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXUQIDKDGGYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(N1CCOCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO4P | |
| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20246 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020495 | |
| Record name | Dimethyl morpholinophosphoramidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl morpholinophosphoramidate is a clear colorless slightly viscous liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |
| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20246 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl morpholinophosphoramidate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4954 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
401 °F at 768 mmHg (decomposes) (NTP, 1992) | |
| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20246 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20246 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992) | |
| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20246 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.2237 at 77 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20246 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
1.4 mmHg at 73 °F ; 2.0 mmHg at 104 °F; 7.1 mmHg at 164.3 °F (NTP, 1992), 1.4 [mmHg] | |
| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20246 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl morpholinophosphoramidate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4954 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
597-25-1 | |
| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20246 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl morpholinophosphoramidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl morpholinophosphoramidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl morpholinophosphoramidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl (morpholin-4-yl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1B75YF8F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the toxicological profile of DMMPA in animal models?
A1: Studies in rats and mice have revealed that DMMPA exhibits acute toxicity at high doses [, , ]. In 14-day gavage studies, mortality was observed in rats at doses of 2,500 mg/kg and 5,000 mg/kg and in mice at doses of 2,000 mg/kg and 4,000 mg/kg []. Chronic exposure to DMMPA in a 2-year study also impacted survival in rats at higher doses (600 mg/kg) []. While short-term dermal application in rabbits did not show adverse effects, chronic studies in rats indicated that DMMPA might affect water intake, heart rate, and lung function at higher doses [].
Q2: Beyond its use as a simulant, have any other applications for DMMPA been explored?
A5: Research on DMMPA has primarily focused on its toxicological profile and mutagenic potential due to concerns about its safety [, , , ]. While its initial development as a simulant for anticholinesterase agents highlights its potential relevance to chemical defense research, no other specific applications have been extensively explored in the published literature [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[2,8-Bis(trifluoromethyl)quinolin-4-yl]-3-(tert-butylamino)propan-1-ol](/img/structure/B1206078.png)






